

# X-ray crystal structure of 4-(Azetidin-1-yl)-6-chloropyrimidine derivatives

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## Compound of Interest

Compound Name: 4-(Azetidin-1-yl)-6-chloropyrimidine

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## A Comparative Crystallographic Analysis of 6-Chloropyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 2,4-diamino-6-chloropyrimidine, a key intermediate in the synthesis of various biologically active compounds. Due to the lack of publicly available crystallographic data for **4-(azetidin-1-yl)-6-chloropyrimidine**, this guide will leverage the detailed structural information of its close analogue, 2,4-diamino-6-chloropyrimidine, to infer and discuss the expected structural characteristics of the target compound. This comparison will be valuable for researchers in the field of medicinal chemistry and drug design, offering insights into the structural nuances of substituted pyrimidines.

## Comparison of Crystallographic Data

The crystallographic data for 2,4-diamino-6-chloropyrimidine provides a foundational understanding of the geometry and packing of the 6-chloropyrimidine core. This data, retrieved from the Crystallography Open Database (COD), is summarized below.

Parameter	2,4-Diamino-6-chloropyrimidine (COD ID: 9009361)	4-(Azetidin-1-yl)-6-chloropyrimidine (Predicted)
Crystal System	Monoclinic	-
Space Group	P 1 21/c 1	-
Unit Cell Dimensions	$a = 3.82 \text{ \AA}$ , $b = 16.9 \text{ \AA}$ , $c = 9.8 \text{ \AA}$ $\text{\AA}\alpha = 90^\circ$ , $\beta = 98.2^\circ$ , $\gamma = 90^\circ$	-
Key Bond Lengths ( $\text{\AA}$ )	$\text{C-Cl} \approx 1.74 \text{ \AA}$ (amino) $\approx 1.34\text{-}1.36$	$\text{C-Cl} \approx 1.74 \text{ \AA}$ (azetidine) $\approx 1.38\text{-}1.42$
Key Bond Angles ( $^\circ$ )	$\text{N-C-N (ring)} \approx 127^\circ$ , $\text{C-C} \approx 116$	$\text{N-C-N (ring)} \approx 127^\circ$ , $\text{C-C} \approx 116$
Intermolecular Interactions	Hydrogen bonding between amino groups and pyrimidine nitrogens	Potential for weaker $\text{C-H}\cdots\text{N}$ or $\text{C-H}\cdots\text{Cl}$ interactions. Pi-stacking of the pyrimidine rings is also possible.

The replacement of the amino groups in 2,4-diamino-6-chloropyrimidine with an azetidinyl group at the 4-position is expected to introduce significant structural changes. The C-N bond connecting the azetidine ring to the pyrimidine ring is anticipated to be slightly longer than the C-N bonds of the amino groups due to the different hybridization and steric bulk. The puckered nature of the azetidine ring will also influence the local conformation and the overall crystal packing. While the diamino derivative exhibits strong hydrogen bonding, the azetidinyl derivative will lack these specific interactions, likely leading to a different packing arrangement in the solid state, potentially driven by weaker van der Waals forces and dipole-dipole interactions.

## Experimental Protocols

The determination of the crystal structure of 2,4-diamino-6-chloropyrimidine involved the following key steps:

1. Synthesis and Crystallization: 2,4-Diamino-6-chloropyrimidine is commercially available and can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water

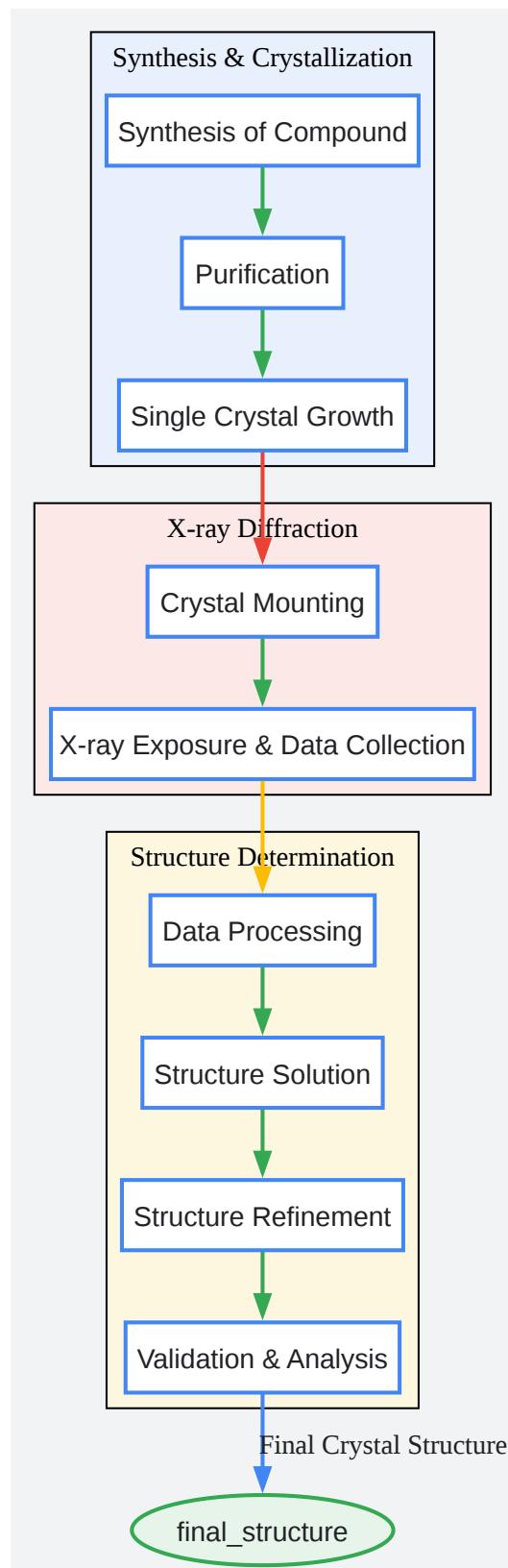
to obtain single crystals suitable for X-ray diffraction. The process typically involves dissolving the compound in a hot solvent and allowing it to cool slowly, promoting the formation of well-ordered crystals.

2. X-ray Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda = 0.71073 \text{ \AA}$ ) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

3. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction intensities.

## Visualizations

To illustrate the experimental workflow in crystallography, a DOT script for a Graphviz diagram is provided below.

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Caption: A flowchart illustrating the major steps involved in determining a crystal structure, from synthesis to the final structural analysis.

This guide highlights the importance of comparative structural analysis in medicinal chemistry. While the crystal structure of **4-(azetidin-1-yl)-6-chloropyrimidine** remains to be determined experimentally, the analysis of its close analogue provides valuable predictions about its molecular geometry and potential intermolecular interactions, which can guide future drug design and development efforts.

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